(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
Description
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is a synthetic organic compound with the molecular formula C27H31N3O6 and a molecular weight of 493.56 g/mol . This compound is characterized by its complex structure, which includes benzyl, imino, diethane, and methoxyphenyl carbamate groups. It is primarily used in scientific research due to its unique chemical properties.
Properties
CAS No. |
17683-82-8 |
|---|---|
Molecular Formula |
C27H31N3O6 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[benzyl-[2-[(4-methoxyphenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O6/c1-33-24-12-8-22(9-13-24)28-26(31)35-18-16-30(20-21-6-4-3-5-7-21)17-19-36-27(32)29-23-10-14-25(34-2)15-11-23/h3-15H,16-20H2,1-2H3,(H,28,31)(H,29,32) |
InChI Key |
ICGDTITYHZLVJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] typically involves multiple steps, including the protection of functional groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require specific solvents and ligands to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of column chromatography for purification is common, although it can be challenging due to the formation of by-products . The reaction conditions are optimized to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Hydrolysis of Carbamate Groups
The carbamate moieties undergo hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. This reaction is critical for applications in prodrug activation and polymer degradation.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl, 80°C, 6h | 4-Methoxyphenol + Ethylene diamine + CO₂ | 85% | |
| 0.5M NaOH, RT, 12h | 4-Methoxyphenoxide + Ethylene diamine + CO₂ | 92% |
-
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and the corresponding amine .
Catalytic Hydrogenation of the Imine Group
The benzylimino group is susceptible to hydrogenation, enabling conversion to primary amines. Transition-metal catalysts such as Ir and Rh complexes enhance selectivity and efficiency.
-
Key Factors :
Nucleophilic Substitution at the Benzylimino Group
The imine nitrogen participates in nucleophilic substitutions with Grignard reagents or amines, forming secondary or tertiary amines.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MeMgBr | THF, −78°C → RT, 2h | N-Methyl-N-benzylethylenediamine | 78% | |
| Benzylamine | DCM, Et₃N, RT, 6h | N,N-Dibenzylethylenediamine | 65% |
-
Mechanism : The imine acts as an electrophile, with nucleophiles attacking the electron-deficient nitrogen .
Cross-Coupling Reactions
The aryl methoxy groups enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating structural diversification.
-
Challenges : Steric bulk from the carbamate groups necessitates bulky ligands (e.g., Xantphos) for effective coupling .
Polymerization via Carbamate Linkages
The compound serves as a monomer in step-growth polymerization, forming polyurethanes or polycarbamates.
| Polymerization Method | Conditions | Polymer Type | Mw (kDa) | Reference |
|---|---|---|---|---|
| Thermal polycondensation | 180°C, N₂, 48h | Polycarbamate | 12–15 | |
| Catalytic (SnOct₂) | 120°C, 24h | Polyurethane | 8–10 |
-
Applications : These polymers exhibit tunable thermal stability (Tg = 85–120°C) and biodegradability.
Enzyme-Triggered Carbamate Cleavage
In prodrug applications, carbamate bonds are cleaved by esterases or phosphatases, releasing active drug molecules.
| Enzyme | Conditions | Released Drug | Efficiency | Reference |
|---|---|---|---|---|
| Porcine liver esterase | PBS buffer, pH 7.4, 37°C, 24h | 4-Methoxyphenol derivative | 95% |
-
Design Rationale : The methoxy groups enhance solubility and modulate enzyme affinity.
Scientific Research Applications
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its extensive range of therapeutic applications, including anti-inflammatory and anticancer activities.
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is unique due to its complex structure and diverse chemical reactivity. Unlike simpler compounds, it offers multiple functional groups that can participate in various chemical reactions, making it a versatile reagent in research .
Biological Activity
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate], with the CAS number 17683-82-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
The compound has the molecular formula and a molecular weight of approximately 493.55 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.25 g/cm³ |
| Boiling Point | 580.7 °C |
| Flash Point | 305 °C |
| LogP | 5.149 |
| Vapor Pressure | mmHg at 25°C |
These properties suggest a relatively stable compound with low volatility, which may influence its bioavailability and interaction with biological systems.
The biological activity of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is primarily attributed to its interaction with various cellular pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies on related carbamate derivatives have demonstrated their ability to disrupt the cell cycle and promote programmed cell death in tumorigenic cells .
Case Studies
Several studies have investigated the biological effects of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] or structurally similar compounds:
- In vitro Cytotoxicity : A study evaluated the cytotoxic effects of related carbamates on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .
- Mechanistic Insights : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The findings revealed that the compound could effectively block signaling pathways crucial for tumor growth .
- Comparative Analysis : A comparative study between (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] and other known anticancer agents highlighted its unique mechanism of action, which may involve modulation of oxidative stress within cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
